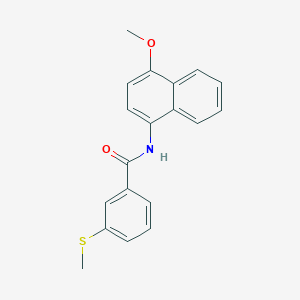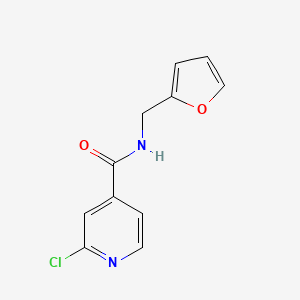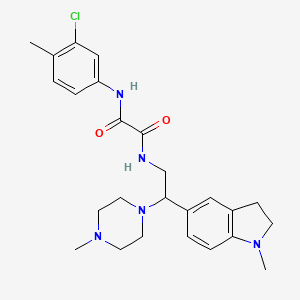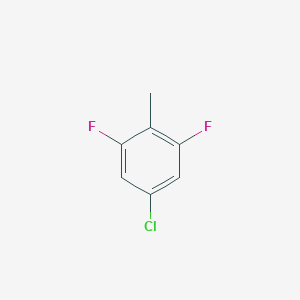
4-Chloro-2,6-difluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-difluorotoluene is a chemical compound with the molecular formula C7H4ClF2. It is related to 2,6-difluorotoluene, which reacts with chlorine to give 2,6-difluorobenzyl chloride .
Chemical Reactions Analysis
2,6-Difluorotoluene reacts with chlorine to give 2,6-difluorobenzyl chloride, which gets converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction .Physical And Chemical Properties Analysis
2,6-Difluorotoluene, a related compound, is a liquid at 20°C with a boiling point of 112°C and a flash point of 10°C. It has a specific gravity of 1.13 and a refractive index of 1.45 .Aplicaciones Científicas De Investigación
Applications in Electronic State Spectroscopy
Valence and Rydberg Excitations in Difluorotoluene : 2,4- and 2,6-difluorotoluene have been studied using high-resolution vacuum ultraviolet photoabsorption measurements and ab initio calculations. This research delves into the electronic state spectroscopies of these compounds, significantly contributing to our understanding of their valence transitions and Rydberg transitions. The findings have implications for estimating the photolysis lifetimes of these molecules in the Earth's atmosphere (Barbosa et al., 2016).
Applications in Nucleic Acid Chemistry
Fluorobenzene Nucleobase Analogues : 2,4-difluorotoluene, as a nonpolar isostere of thymidine, has been used to study the role of hydrogen bonding in nucleic acid recognition and interactions with polymerases. The research assessed fluorinated benzenes as nucleobase analogues in peptide nucleic acids, indicating that certain analogues can stabilize Hoogsteen triplets with U−A base pairs, offering insights into triple helical recognition of RNA (Kumar & Rozners, 2021).
Applications in Spectroscopy and Molecular Structure
Microwave Spectrum and Internal Rotation in Difluorotoluene : The study of the microwave rotational spectra of 2,4-difluorotoluene has provided critical insights into the molecular structure and dynamics of this compound, particularly in terms of its internal rotation barriers and rotational constants (Maiti et al., 1996).
Contributions to DNA Replication Fidelity Studies
Hydrogen Bonding and DNA Replication Fidelity : 2,4-Difluorotoluene has been instrumental in studying DNA replication fidelity, challenging the role of Watson-Crick hydrogen bonds and suggesting that steric effects might be the main determinants of DNA replication fidelity. This has sparked significant debate and led to a reevaluation of the understanding of DNA replication mechanisms (Kool & Sintim, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-1,3-difluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLJDJAOBLOBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-difluoro-2-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2627552.png)
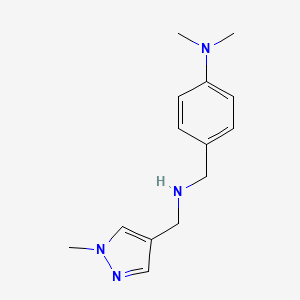
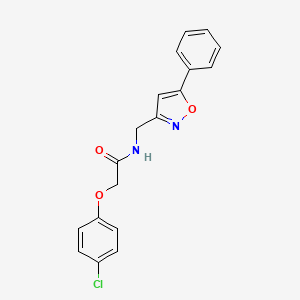
![N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627555.png)
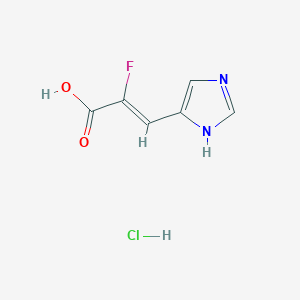
![N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2627557.png)
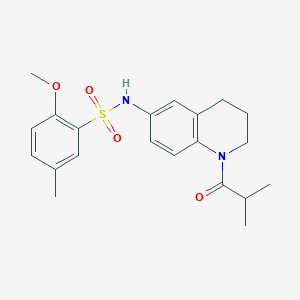
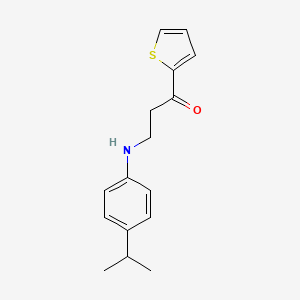
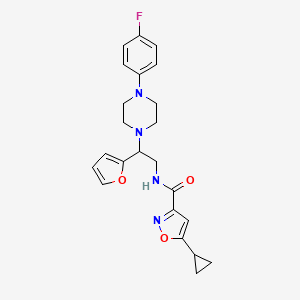

![N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2627569.png)
